REACTION_CXSMILES
|
CS(O[CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1)(=O)=O.[C:21]([CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25])#[N:22].[O-]CC.[Na+].S([O-])(=O)(=O)C.C(O)(=O)C>CCO>[C:21]([CH:23]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1)#[N:22] |f:2.3|
|
Name
|
|
Quantity
|
5.26 kg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
7 kg
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(C)(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(C)(=O)(=O)[O-]
|
Name
|
|
Quantity
|
1422 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
35 L
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
8.25 L
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating the mixture at 35-40° C. for 24 h at which time NMR analysis
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
Slowly cool
|
Type
|
CUSTOM
|
Details
|
the reaction to RT
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture
|
Type
|
DISTILLATION
|
Details
|
vacuum distillation
|
Type
|
CUSTOM
|
Details
|
partition between water (25 L) and EtOAc (35 L)
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous phase with EtOAc (10 L)
|
Type
|
WASH
|
Details
|
Combine the organic portions, wash with brine (15 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrate to a red oil
|
Type
|
CUSTOM
|
Details
|
Purify the oil
|
Type
|
WASH
|
Details
|
eluting with hexane (40 L)
|
Type
|
CUSTOM
|
Details
|
20% EtOAc/hexane to provide a fraction (7.8 kg) that
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(CCC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |